molecular formula C27H29N3O2 B13379290 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide

Cat. No.: B13379290
M. Wt: 427.5 g/mol
InChI Key: NCSWDZUXLJNPKJ-MQZDSHHCSA-N
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Description

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide is a complex organic compound with a unique structure that combines hydrazino, naphthyl, and oxobutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a hydrazine derivative to react with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then further reacted with a naphthyl-substituted oxobutanamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced .

Scientific Research Applications

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide is unique due to its combination of hydrazino, naphthyl, and oxobutanamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

N'-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-N-naphthalen-1-ylbutanediamide

InChI

InChI=1S/C27H29N3O2/c1-19(2)22-13-11-21(12-14-22)17-20(3)18-28-30-27(32)16-15-26(31)29-25-10-6-8-23-7-4-5-9-24(23)25/h4-14,17-19H,15-16H2,1-3H3,(H,29,31)(H,30,32)/b20-17-,28-18?

InChI Key

NCSWDZUXLJNPKJ-MQZDSHHCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C)\C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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